Chelirubine Chloride mechanism of action in cancer cells
Chelirubine Chloride mechanism of action in cancer cells
An In-Depth Technical Guide to the Multi-faceted Anti-Neoplastic Mechanisms of Chelirubine Chloride
Introduction
Chelirubine chloride, a benzophenanthridine alkaloid derived from plants such as Chelidonium majus (greater celandine), has emerged as a compound of significant interest in oncology research. Its complex chemical structure allows it to interact with multiple cellular targets, leading to a potent and varied anti-cancer profile. This guide provides a detailed exploration of the molecular mechanisms through which Chelirubine chloride and its closely related analogue, Chelerythrine chloride, exert their effects on cancer cells. We will dissect its action on key signaling pathways, its role in inducing programmed cell death, and its impact on cell proliferation and stress responses, offering a comprehensive resource for researchers and drug development professionals. The narrative emphasizes the causal links between molecular interactions and cellular outcomes, supported by experimental evidence and methodologies.
Table 1: Chemical and Physical Properties of Chelerythrine Chloride
Note: Data for the closely related and more extensively studied Chelerythrine chloride is provided as a reference.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈ClNO₄ | |
| Molecular Weight | 383.83 g/mol | |
| CAS Number | 3895-92-9 | [1] |
| Purity | ≥98% | |
| Solubility | Soluble to 10 mM in water and DMSO | |
| Storage | Desiccate at -20°C |
Section 1: Disruption of Pro-Survival Signaling via Protein Kinase C (PKC) Inhibition
One of the most well-characterized actions of this class of alkaloids is the potent inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of cellular proliferation, differentiation, and survival. In many cancers, PKC is dysregulated, contributing to uncontrolled growth and resistance to apoptosis.
Chelerythrine chloride, a compound structurally similar to Chelirubine, is a cell-permeable and potent inhibitor of PKC with an IC₅₀ value of approximately 660 nM. The mechanism of inhibition is competitive with respect to the phosphate-accepting substrate but non-competitive with respect to ATP. This dual-mode inhibition effectively shuts down PKC-mediated signaling cascades that would otherwise promote cancer cell survival. However, it is noteworthy that many of the apoptotic effects of Chelerythrine are reported to be independent of its PKC inhibitory activity, suggesting a multi-targeted mode of action.
Section 2: Potent Induction of Programmed Cell Death (Apoptosis)
A primary mechanism behind the anti-neoplastic activity of Chelirubine chloride is its ability to robustly induce apoptosis. This programmed cell death is orchestrated through a multi-pronged attack on the cell's survival machinery, primarily targeting the intrinsic mitochondrial pathway and the Bcl-2 family of regulatory proteins.
Activation of the Intrinsic Mitochondrial Pathway
The mitochondrial pathway of apoptosis is a critical checkpoint for cellular life and death. Chelirubine chloride treatment triggers this cascade by directly compromising mitochondrial integrity. Studies on human hepatoma SMMC-7721 cells demonstrated that the compound causes a significant disruption of the mitochondrial membrane potential (ΔΨm).[2] This event is a point of no return, leading to the release of pro-apoptotic factors, most notably Cytochrome c, from the mitochondrial intermembrane space into the cytosol.[2]
Once in the cytosol, Cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. This initiator caspase then cleaves and activates effector caspases, such as caspase-3.[2] Activated caspase-3 is the executioner, responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3]
Modulation of the Bcl-2 Protein Family
The fate of the mitochondrion is tightly controlled by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bid).[4][5] The ratio of these proteins determines the cell's susceptibility to apoptotic stimuli. Chelirubine chloride decisively shifts this balance towards cell death.
Experimental evidence shows that the compound downregulates the expression of the anti-apoptotic protein Bcl-xL while simultaneously upregulating the expression of pro-apoptotic proteins Bax and Bid.[2] Furthermore, it has been identified as a direct inhibitor of Bcl-xL function, with an IC₅₀ of 1.5 μM, by preventing its binding to pro-apoptotic partners like Bak and displacing Bax. This action effectively liberates pro-apoptotic proteins to permeabilize the mitochondrial outer membrane, committing the cell to apoptosis.
Table 2: Effect of Chelirubine Chloride on Bcl-2 Family Protein Expression
| Protein | Family Role | Effect of Chelirubine Chloride Treatment | Reference |
| Bcl-xL | Anti-apoptotic | Downregulated / Functionally Inhibited | [2] |
| Bcl-2 | Anti-apoptotic | Downregulated or No Variation | [2][3] |
| Bax | Pro-apoptotic | Upregulated | [2][3] |
| Bid | Pro-apoptotic | Upregulated | [2] |
Section 3: Induction of Cellular Stress and Dysfunction
Beyond direct signaling inhibition and apoptosis induction, Chelirubine chloride imposes significant stress on cancer cells, particularly through the generation of reactive oxygen species (ROS) and the targeting of cancer stem-like cells (CSCs).
Generation of Reactive Oxygen Species (ROS)
Cancer cells often exist in a state of elevated oxidative stress, but excessive ROS levels can be cytotoxic.[6] Chelirubine chloride exploits this vulnerability by significantly increasing both total cellular and mitochondrial ROS levels.[7] This surge in ROS is not merely a byproduct of cell death but a critical upstream driver of it. The resulting oxidative damage contributes to mitochondrial dysfunction, a decrease in mitochondrial energy production, and the initiation of apoptosis.[7] The essential role of ROS was confirmed in studies where a ROS scavenger, N-acetyl-L-cysteine (NAC), reversed the inhibitory and apoptotic effects of the compound.[7][8]
Experimental Protocol: Measurement of Intracellular ROS
This protocol describes a common method for quantifying intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
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Cell Seeding: Plate cancer cells (e.g., A375 melanoma cells) in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of Chelirubine chloride (e.g., 1-10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours). A positive control, such as H₂O₂, should be included.
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Probe Loading: After treatment, remove the medium and wash the cells twice with warm, serum-free medium or PBS.
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Incubation: Add 1 mL of 10 µM DCFH-DA solution (in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
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Harvesting and Analysis: Wash the cells twice with PBS to remove excess probe. Harvest the cells by trypsinization.
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Flow Cytometry: Resuspend the cell pellet in 500 µL of PBS and analyze immediately using a flow cytometer. Excite the DCF at 488 nm and measure the emission at 525 nm.
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Quantification: The mean fluorescence intensity of the cell population is directly proportional to the amount of intracellular ROS.
Targeting Cancer Stem Cell (CSC) Properties
A subpopulation of cells within a tumor, known as cancer stem-like cells (CSCs), is believed to be responsible for tumor initiation, metastasis, and resistance to therapy.[7] Chelirubine chloride demonstrates the ability to target this resilient population. At relatively low, non-apoptotic doses (1-5 µmol/L), it effectively inhibits the self-renewal capacity (sphere formation) of melanoma CSCs.[7] This effect is accompanied by a significant decrease in the expression of key stemness transcription factors, including Nanog, Oct4, and Sox2.[7] This anti-stemness activity is mechanistically linked to the induction of ROS and subsequent mitochondrial dysfunction.[7]
Section 4: Interference with Cell Proliferation and Metastasis
Chelirubine chloride further impedes tumor progression by halting the cell division cycle and preventing the spread of cancer cells.
Cell Cycle Arrest
Uncontrolled proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. Chelirubine chloride can intervene in this process, forcing a halt to cell division. In human hepatoma SMMC-7721 cells, treatment resulted in a significant accumulation of cells in the S phase of the cell cycle, indicating an inhibition of DNA replication or the S-G2 transition.[2] This arrest prevents the cell from dividing and can provide a window for apoptotic mechanisms to take effect.
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining
This workflow outlines the use of propidium iodide (PI) to stain cellular DNA for cell cycle analysis by flow cytometry.
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Cell Culture and Treatment: Seed cells (e.g., SMMC-7721) in 6-well plates and treat with Chelirubine chloride for 24-48 hours.
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Harvesting: Collect both adherent and floating cells to ensure all apoptotic and arrested cells are included. Centrifuge to pellet the cells.
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Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells gently in 1 mL of ice-cold 70% ethanol while vortexing at low speed to prevent clumping. Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their morphology.
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Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
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RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C. This step is crucial to ensure that only DNA is stained by PI.
-
PI Staining: Add 50 µg/mL Propidium Iodide to the cell suspension. Incubate for 15-30 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
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Data Interpretation: Quantify the percentage of cells in each phase using cell cycle analysis software (e.g., ModFit LT™, FlowJo™).
Inhibition of Invasion and Metastasis
The metastatic cascade is a major cause of cancer-related mortality. Chelirubine has been shown to inhibit key processes in this cascade. It can downregulate the expression and activation of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are crucial for degrading the extracellular matrix and allowing cancer cells to invade surrounding tissues.[9] This inhibitory effect is mediated, at least in part, through the suppression of the PI3K/Akt/mTOR signaling pathway, a central hub for cell growth, survival, and motility.[9]
Conclusion
Chelirubine chloride is a quintessential multi-target agent, exhibiting a sophisticated and interconnected mechanism of action against cancer cells. Its ability to simultaneously inhibit pro-survival kinases like PKC, trigger the mitochondrial apoptotic pathway, modulate Bcl-2 family proteins, induce cytotoxic ROS, arrest the cell cycle, and suppress metastatic drivers underscores its significant therapeutic potential. The convergence of these activities makes it a formidable anti-neoplastic compound that can overcome the redundancy and resistance often encountered with single-target therapies. Further research into its specific molecular interactions, potential for combination therapies, and in vivo efficacy will be crucial in translating the promise of this natural alkaloid into clinical applications for cancer treatment.
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